Cas no 1640981-19-6 (C(C1=CC=CC=C1)N1C(=NC2=C1C=C(C=C2O)C(=O)O)C)

C(C1=CC=CC=C1)N1C(=NC2=C1C=C(C=C2O)C(=O)O)C structure
1640981-19-6 structure
商品名:C(C1=CC=CC=C1)N1C(=NC2=C1C=C(C=C2O)C(=O)O)C
CAS番号:1640981-19-6
MF:C16H14N2O3
メガワット:282.293963909149
CID:4756588
PubChem ID:117800723

C(C1=CC=CC=C1)N1C(=NC2=C1C=C(C=C2O)C(=O)O)C 化学的及び物理的性質

名前と識別子

    • C(C1=CC=CC=C1)N1C(=NC2=C1C=C(C=C2O)C(=O)O)C
    • DS-021484
    • 4-Hydroxy-2-methyl-1-(phenylmethyl)-1H-benzimidazole-6-carboxylic acid
    • SCHEMBL16372380
    • 1640981-19-6
    • HAT6983VZ4
    • AC-30641
    • 1-benzyl-4-hydroxy-2-methyl-1H-1,3-benzodiazole-6-carboxylic acid
    • インチ: 1S/C16H14N2O3/c1-10-17-15-13(7-12(16(20)21)8-14(15)19)18(10)9-11-5-3-2-4-6-11/h2-8,19H,9H2,1H3,(H,20,21)
    • InChIKey: LRVLIEIZJOKBQA-UHFFFAOYSA-N
    • ほほえんだ: OC1=CC(C(=O)O)=CC2=C1N=C(C)N2CC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 282.100442g/mol
  • どういたいしつりょう: 282.100442g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 384
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 282.29g/mol
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 75.4

C(C1=CC=CC=C1)N1C(=NC2=C1C=C(C=C2O)C(=O)O)C 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM545800-1000g
1-benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid
1640981-19-6 95%+
1000g
$3385 2023-02-02
1PlusChem
1P020MW4-1g
1-Benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid
1640981-19-6 97%
1g
$335.00 2024-06-19
1PlusChem
1P020MW4-250mg
1-Benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid
1640981-19-6 97%
250mg
$137.00 2024-06-19
1PlusChem
1P020MW4-100mg
1-Benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid
1640981-19-6 97%
100mg
$89.00 2024-06-19

C(C1=CC=CC=C1)N1C(=NC2=C1C=C(C=C2O)C(=O)O)C 関連文献

C(C1=CC=CC=C1)N1C(=NC2=C1C=C(C=C2O)C(=O)O)Cに関する追加情報

Recent Advances in the Study of 1640981-19-6 and Its Derivative C(C1=CC=CC=C1)N1C(=NC2=C1C=C(C=C2O)C(=O)O)C

The compound 1640981-19-6 and its derivative, represented by the chemical structure C(C1=CC=CC=C1)N1C(=NC2=C1C=C(C=C2O)C(=O)O)C, have recently garnered significant attention in the field of chemical biology and pharmaceutical research. This interest stems from their potential therapeutic applications, particularly in the areas of oncology and metabolic disorders. Recent studies have focused on elucidating the molecular mechanisms of action, pharmacokinetics, and pharmacodynamics of these compounds, as well as their potential for clinical translation.

One of the key findings from recent research is the identification of 1640981-19-6 as a potent inhibitor of specific enzymatic pathways involved in cancer cell proliferation. The derivative C(C1=CC=CC=C1)N1C(=NC2=C1C=C(C=C2O)C(=O)O)C has been shown to exhibit enhanced bioavailability and target specificity compared to its parent compound. These properties make it a promising candidate for further drug development. Studies utilizing in vitro and in vivo models have demonstrated significant reductions in tumor growth and metastasis, with minimal off-target effects.

In addition to its oncological applications, recent investigations have explored the role of 1640981-19-6 and its derivative in modulating metabolic pathways. Preliminary data suggest that these compounds may influence key metabolic regulators, offering potential therapeutic avenues for diseases such as diabetes and obesity. The structural modifications in C(C1=CC=CC=C1)N1C(=NC2=C1C=C(C=C2O)C(=O)O)C appear to enhance its interaction with metabolic enzymes, thereby improving its efficacy and reducing potential side effects.

Despite these promising results, challenges remain in the clinical translation of these compounds. Issues such as solubility, stability, and large-scale synthesis need to be addressed to facilitate their transition from the laboratory to the clinic. Ongoing research is focused on optimizing the chemical structure of C(C1=CC=CC=C1)N1C(=NC2=C1C=C(C=C2O)C(=O)O)C to overcome these hurdles while maintaining its therapeutic efficacy.

In conclusion, the recent advancements in the study of 1640981-19-6 and its derivative C(C1=CC=CC=C1)N1C(=NC2=C1C=C(C=C2O)C(=O)O)C highlight their potential as novel therapeutic agents. Continued research and development efforts are essential to fully realize their clinical potential and address the existing challenges. The insights gained from these studies not only contribute to the understanding of these specific compounds but also pave the way for the discovery of new chemical entities with similar or improved pharmacological profiles.

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